Cas no 65032-22-6 (1-Butyne, 3-methoxy-, (3S)-)
1-Butyne, 3-methoxy-, (3S)- Chemical and Physical Properties
Names and Identifiers
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- 1-Butyne, 3-methoxy-, (3S)-
- E86369
- (3S)-3-methoxybut-1-yne
- 65032-22-6
- (S)-3-Methoxybut-1-yne
- (S)-3-Methoxy-1-butyne
-
- MDL: MFCD33022777
- Inchi: 1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3/t5-/m0/s1
- InChI Key: IQZDPIFYYGRHQI-YFKPBYRVSA-N
- SMILES: O(C)[C@H](C#C)C
Computed Properties
- Exact Mass: 84.05754
- Monoisotopic Mass: 84.057514874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 67.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
1-Butyne, 3-methoxy-, (3S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY282343-0.25g |
(S)-3-Methoxy-1-butyne |
65032-22-6 | ≥95% | 0.25g |
¥7900.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY282343-1g |
(S)-3-Methoxy-1-butyne |
65032-22-6 | ≥95% | 1g |
¥11000.00 | 2025-04-13 | |
| eNovation Chemicals LLC | Y1196518-0.25g |
(S)-3-Methoxy-1-butyne |
65032-22-6 | 95% | 0.25g |
$1045 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1196518-1g |
(S)-3-Methoxy-1-butyne |
65032-22-6 | 95% | 1g |
$1320 | 2024-07-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY282343-0.1g |
(S)-3-Methoxy-1-butyne |
65032-22-6 | ≥95% | 0.1g |
¥6715.00 | 2025-04-13 | |
| Aaron | AR01XFVJ-50mg |
(S)-3-Methoxy-1-butyne |
65032-22-6 | 95% | 50mg |
$775.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1196518-0.1g |
(S)-3-Methoxy-1-butyne |
65032-22-6 | 95% | 0.1g |
$655 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1196518-0.1g |
(S)-3-Methoxy-1-butyne |
65032-22-6 | 95% | 0.1g |
$655 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1196518-0.25g |
(S)-3-Methoxy-1-butyne |
65032-22-6 | 95% | 0.25g |
$1045 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1196518-1g |
(S)-3-Methoxy-1-butyne |
65032-22-6 | 95% | 1g |
$1320 | 2025-02-20 |
1-Butyne, 3-methoxy-, (3S)- Suppliers
1-Butyne, 3-methoxy-, (3S)- Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-Butyne, 3-methoxy-, (3S)-
1-Butyne, 3-methoxy-, (3S)-: A Comprehensive Overview
The compound with CAS No. 65032-22-6, commonly referred to as 1-butyne, 3-methoxy-, (3S)-, is a significant molecule in the field of organic chemistry. This compound is a substituted alkyne with a methoxy group attached at the third carbon atom in the S configuration. Its structure makes it highly versatile, finding applications in various domains such as pharmaceuticals, materials science, and biotechnology. Recent advancements in synthetic methodologies and its unique chemical properties have further solidified its importance in modern research.
1-butyne, 3-methoxy-, (3S)- is synthesized through a combination of alkyne chemistry and stereocontrol techniques. The synthesis typically involves the use of transition metal catalysts to achieve high enantioselectivity, ensuring the desired S configuration. Researchers have recently explored the use of palladium-catalyzed cross-coupling reactions to synthesize this compound efficiently. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.
In terms of chemical properties, 1-butyne, 3-methoxy-, (3S)- exhibits unique reactivity due to its alkyne functional group and methoxy substituent. The alkyne group is highly reactive towards electrophilic additions and can undergo various transformations such as hydrohalogenation and hydration. The methoxy group introduces electron-donating effects, which influence the reactivity of the molecule in different reaction conditions. Recent studies have highlighted its potential as a building block for constructing complex organic molecules with specific stereochemistry.
The applications of 1-butyne, 3-methoxy-, (3S)- are vast and growing. In pharmaceutical research, this compound has shown promise as a lead molecule for developing novel drugs targeting neurodegenerative diseases and cancer. Its ability to modulate specific protein interactions makes it a valuable tool in drug discovery programs. For instance, recent findings suggest that derivatives of this compound can inhibit key enzymes involved in Alzheimer's disease progression.
In materials science, 1-butyne, 3-methoxy-, (3S)- has been utilized in the synthesis of advanced materials such as polymers and nanoparticles. Its alkyne functionality allows for click chemistry reactions, enabling the construction of cross-linked polymer networks with tailored properties. These materials exhibit enhanced mechanical strength and thermal stability, making them suitable for high-performance applications in electronics and aerospace industries.
Biotechnology has also benefited from the use of 1-butyne, 3-methoxy-, (3S)- as a chiral building block in enzyme engineering and biosensor development. Its chiral center provides a platform for creating enantioselective catalysts and biosensors with high sensitivity and specificity. Recent breakthroughs in this area have demonstrated its potential in detecting harmful substances in environmental monitoring systems.
Despite its numerous advantages, the environmental impact of 1-butyne, 3-methoxy-, (3S)- remains a critical consideration. Researchers are actively exploring green chemistry approaches to minimize waste generation during its synthesis and application. Biodegradation studies have shown that under specific conditions, this compound can be effectively broken down into non-toxic byproducts, reducing its ecological footprint.
In conclusion, 1-butyne, 3-methoxy-, (3S)- is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties, combined with cutting-edge synthetic techniques and application-oriented research, continue to expand its utility in modern science. As ongoing studies uncover new possibilities for this compound, it is poised to play an even more prominent role in addressing global challenges in health, technology, and sustainability.
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